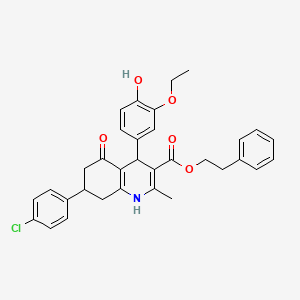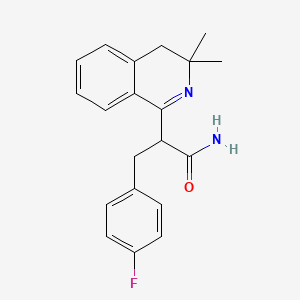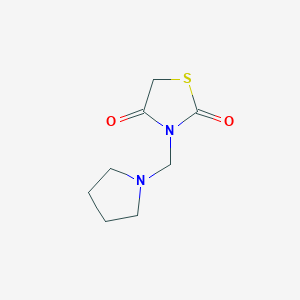![molecular formula C16H22N2O2 B5185084 N'-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B5185084.png)
N'-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a cyclohexyl group and a 4-methylphenylmethyl group attached to the oxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide typically involves the reaction of cyclohexylamine with 4-methylbenzyl chloride to form N-cyclohexyl-N-[(4-methylphenyl)methyl]amine. This intermediate is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions generally include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N’-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Higher oxidation state oxamides.
Reduction: Corresponding amines.
Substitution: Substituted oxamides with various functional groups.
Aplicaciones Científicas De Investigación
N’-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexyl-N-[(4-methylphenyl)methyl]amine
- N-cyclohexyl-N-[(4-methylphenyl)methyl]carbamate
- N-cyclohexyl-N-[(4-methylphenyl)methyl]urea
Uniqueness
N’-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide is unique due to its specific oxamide structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
N'-cyclohexyl-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-9-13(10-8-12)11-17-15(19)16(20)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXQYUBWNINOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)
![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![(2E)-1-(4-Chlorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one](/img/structure/B5185020.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)



![1-[4-(4-Chloro-2-methylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B5185079.png)


![3-(Benzylcarbamoyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)
